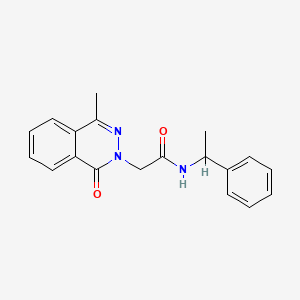
2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-Methyl-1-oxo-2(1H)-phthalazinyl)-N-(1-phenylethyl)acetamide involves complex chemical reactions. One study elaborates on the synthesis of similar phthalazinyl derivatives starting from phthalic anhydride, highlighting the intricate steps involved in the synthesis of these compounds and their antimicrobial activities against various bacterial and fungal strains (A. M. Sridhara et al., 2010). Another relevant synthesis process is described by G. Kumar et al., (2019), who reported on the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, showcasing the methodologies applicable to the synthesis of complex acetamide derivatives (G. Kumar et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Methyl-1-oxo-2(1H)-phthalazinyl)-N-(1-phenylethyl)acetamide has been elucidated using various spectroscopic techniques. For example, studies on related compounds have utilized 1H and 13C NMR, FT-IR, and UV spectroscopy for structural analysis, providing insights into the bonding and configuration of the molecules (M. Paventi et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving phthalazinyl acetamides often result in the formation of polymers or other complex molecules. The reactions can be influenced by factors such as temperature, catalysts, and the specific reactants involved. The study by Paventi et al. on the reaction of 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine with bis(4-fluorophenyl)sulfone provides a detailed look at such reactions and the properties of the resulting polymers (M. Paventi et al., 1996).
Aplicaciones Científicas De Investigación
Spectroscopic and Structural Elucidation
Research into compounds structurally related to "2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-(1-phenylethyl)acetamide" includes studies on their synthesis and structural analysis. For instance, Paventi, Chan, and Hay (1996) investigated the structure of a polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine through spectroscopic methods and magnetic resonance, offering insights into the complex interactions and structural configurations of such compounds (Paventi, Chan, & Hay, 1996).
Biological Activity Studies
The quest for new pharmaceuticals has led to the investigation of phthalazine derivatives for their potential therapeutic effects. Dogruer et al. (2004) synthesized new derivatives of 2-[1(2H)-phthalazinon-2-yl]acetamide and 3-[1(2H)-phthalazinon-2-yl]propanamide to explore their antinociceptive and anti-inflammatory properties, finding some derivatives to show promising activities without causing gastric lesions or bleeding at tested doses (Dogruer, Kupeli, Yeşilada, & Şahin, 2004).
Synthesis of Analogues and Derivatives
In the field of organic chemistry, the synthesis of novel analogues and derivatives provides a pathway to discover compounds with enhanced properties or novel activities. Kumar et al. (2019) reported the synthesis of new N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines, demonstrating their potential anticancer and antimicrobial activities, highlighting the versatility of the phthalazine scaffold in drug discovery (Kumar, Kurmarayuni, Indupalli, Pallapati, & Bollikolla, 2019).
Antimicrobial Activity Research
The search for new antimicrobial agents remains a critical area of pharmaceutical research. Sridhara et al. (2010) designed and synthesized a series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, which were screened for their antimicrobial activities against various bacteria and fungi strains. Some compounds exhibited significant antimicrobial activity, showcasing the potential of phthalazinone derivatives in addressing microbial resistance (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010).
Propiedades
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(15-8-4-3-5-9-15)20-18(23)12-22-19(24)17-11-7-6-10-16(17)14(2)21-22/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNHFNZQWSPOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(1-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)
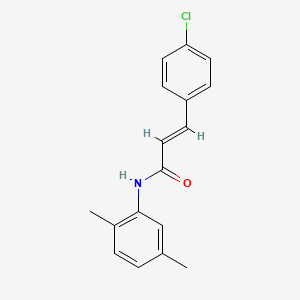
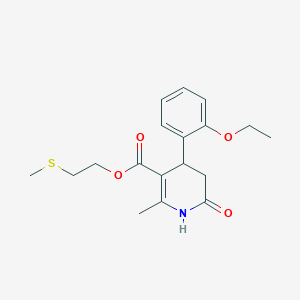
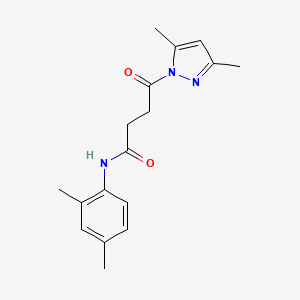

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)
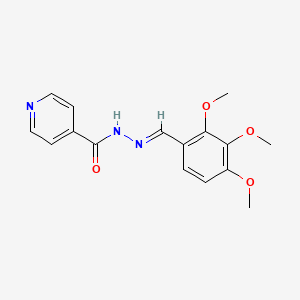
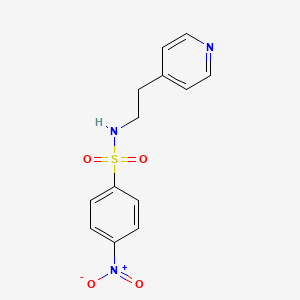
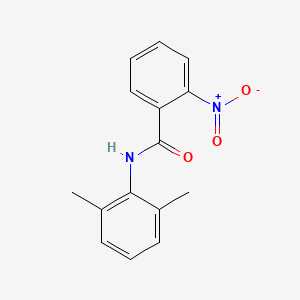

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)
![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
